Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]- Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16565076
InChI: InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2/b12-11-;;;
SMILES:
Molecular Formula: C12H18Cl2Ru
Molecular Weight: 334.2 g/mol

Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]-

CAS No.:

Cat. No.: VC16565076

Molecular Formula: C12H18Cl2Ru

Molecular Weight: 334.2 g/mol

* For research use only. Not for human or veterinary use.

Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]- -

Specification

Molecular Formula C12H18Cl2Ru
Molecular Weight 334.2 g/mol
IUPAC Name (6Z)-dodeca-1,6,11-triene;ruthenium(4+);dichloride
Standard InChI InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2/b12-11-;;;
Standard InChI Key HIFFVMAWJALNHN-XSMOKHOMSA-L
Isomeric SMILES C=C[CH-]CC/C=C\CC[CH-]C=C.[Cl-].[Cl-].[Ru+4]
Canonical SMILES C=C[CH-]CCC=CCC[CH-]C=C.[Cl-].[Cl-].[Ru+4]

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Nomenclature

The compound is systematically named (6Z)-dodeca-1,6,11-triene;ruthenium(4+);dichloride under IUPAC guidelines . Its molecular structure comprises a central ruthenium(IV) ion coordinated by a dodecatriene ligand in an η8^8-fashion, with two chloride counterions completing the octahedral geometry . The ligand’s conjugated triene system enables extensive electron delocalization, stabilizing the ruthenium center in a high oxidation state.

Table 1: Key Molecular Data

PropertyValueSource
CAS Number12170-97-7
Molecular FormulaC12H18Cl2Ru\text{C}_{12}\text{H}_{18}\text{Cl}_2\text{Ru}
Molecular Weight334.23 g/mol
Coordination Modeη8^8-dodecatriene

Spectroscopic and Computational Insights

Synthesis and Reactivity

Ligand Exchange and Derivative Formation

Ruthenium-arene dimers exhibit dynamic ligand-exchange behavior at elevated temperatures. For instance, [(cymene)RuCl2_2]2_2 undergoes arene substitution with hexamethylbenzene to form [(C6_6Me6_6)RuCl2_2]2_2 . This reactivity suggests that the dodecatriene complex could similarly exchange ligands, enabling the preparation of tailored derivatives for catalytic applications. Monomeric adducts may form upon treatment with Lewis bases (e.g., phosphines), as observed in [(C6_6H6_6)RuCl2_2(PPh3_3)] .

Structural and Electronic Properties

Coordination Geometry

X-ray crystallography of analogous complexes, such as [(benzene)RuCl2_2]2_2, reveals edge-shared bioctahedral structures with η6^6-arene coordination . In contrast, the dodecatriene ligand’s η8^8-binding mode likely induces a distorted octahedral geometry, with the triene occupying three facial coordination sites. This configuration enhances steric protection of the ruthenium center, potentially increasing stability against oxidative degradation.

Electronic Structure

The ruthenium(IV) oxidation state in this complex is relatively uncommon, as most catalytic applications employ Ru(II) or Ru(III) species . The high oxidation state implies strong electron-withdrawing effects, which may polarize the Ru–Cl bonds and enhance electrophilicity at the metal center. Density functional theory (DFT) calculations on similar systems predict low-energy d-orbital splitting patterns, favoring ligand-to-metal charge transfer transitions in the visible spectrum .

Challenges and Future Directions

Current limitations in understanding this compound stem from sparse experimental data. Key research priorities include:

  • Synthetic Optimization: Developing reproducible protocols for high-yield synthesis and purification.

  • Spectroscopic Profiling: Acquiring IR, NMR, and UV-Vis data to corroborate computational models.

  • Application Testing: Evaluating catalytic efficiency in hydrogenation or C–C coupling reactions and screening for biological activity.

Comparative studies with Ru(II) analogs will clarify the impact of oxidation state and ligand geometry on reactivity. Furthermore, exploring ligand modifications (e.g., electron-donating substituents) could tune electronic properties for targeted applications.

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